molecular formula C16H17FN2O3 B12182176 1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid

1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid

Cat. No.: B12182176
M. Wt: 304.32 g/mol
InChI Key: XIPNNLGREZGJPS-UHFFFAOYSA-N
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Description

1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid is a synthetic compound that features a unique combination of an indole ring and a piperidine ring The indole ring is a common structure found in many natural products and pharmaceuticals, known for its biological activity The addition of a fluorine atom to the indole ring enhances its chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the cyclization of a precursor compound using azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions in 1-propanol . The resulting indole derivative is then subjected to further reactions to introduce the piperidine ring and the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the indole and piperidine rings.

    Substitution: The fluorine atom on the indole ring can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can yield a variety of functionalized indole compounds.

Scientific Research Applications

1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors and enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it more effective in its biological activity. The piperidine ring contributes to the compound’s overall structure and function, allowing it to interact with different molecular pathways.

Comparison with Similar Compounds

1-[(6-fluoro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid can be compared with other indole and piperidine derivatives:

    Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure but different biological activity.

    Piperidine-3-carboxylic acid: A simpler compound with a piperidine ring and carboxylic acid group, lacking the indole structure.

    6-fluoroindole: A fluorinated indole derivative with similar chemical properties but different applications.

The uniqueness of this compound lies in its combination of the indole and piperidine rings, along with the fluorine atom, which enhances its chemical and biological properties.

Biological Activity

1-[(6-Fluoro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an indole moiety, which is known for its diverse biological activities. The presence of the fluorine atom in the indole structure enhances its pharmacological properties by influencing the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example:

  • Microtubule Destabilization : In vitro assays demonstrated that derivatives of this compound can inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The most promising derivatives showed effective inhibition at concentrations as low as 2.5 μM .
  • Caspase Activation : The apoptosis-inducing capability was confirmed through caspase-3 activation assays, where compounds increased caspase activity significantly at higher concentrations (10 μM), indicating their role as potential chemotherapeutic agents .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that derivatives containing the indole structure often show activity against various bacterial strains, including drug-resistant pathogens. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Case Study 1: Anticancer Efficacy

A study evaluated a series of indole-based compounds for their anticancer efficacy. Among them, this compound demonstrated significant growth inhibition in MDA-MB-231 cells, with an IC50 value in the micromolar range. Morphological assessments revealed typical apoptotic features such as cell shrinkage and nuclear condensation .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents against resistant strains .

Data Summary

Biological ActivityObservationsConcentration Range
AnticancerInhibition of MDA-MB-231 cell growthIC50 ~ 2.5 μM
Apoptosis InductionIncreased caspase-3 activity10 μM
AntimicrobialEffective against S. aureus and E. coliMIC comparable to antibiotics

Properties

Molecular Formula

C16H17FN2O3

Molecular Weight

304.32 g/mol

IUPAC Name

1-[2-(6-fluoroindol-1-yl)acetyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C16H17FN2O3/c17-13-4-3-11-5-7-18(14(11)8-13)10-15(20)19-6-1-2-12(9-19)16(21)22/h3-5,7-8,12H,1-2,6,9-10H2,(H,21,22)

InChI Key

XIPNNLGREZGJPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC3=C2C=C(C=C3)F)C(=O)O

Origin of Product

United States

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